molecular formula C23H19N3O3S2 B2632026 2-(4-methylbenzenesulfonamido)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 442535-81-1

2-(4-methylbenzenesulfonamido)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2632026
CAS No.: 442535-81-1
M. Wt: 449.54
InChI Key: ZMEYHSRZMDFJOI-UHFFFAOYSA-N
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Description

Structural Breakdown

  • Benzamide core : A benzene ring with a carboxamide group at position 1.
  • Sulfonamido substituent : At position 2 of the benzamide’s benzene ring, a sulfonamide linkage connects to a para-methyl-substituted benzene (4-methylphenyl).
  • Thiazole moiety : A 1,3-thiazole ring (a five-membered heterocycle with nitrogen at positions 1 and 3, and sulfur at position 2) substituted with a phenyl group at position 4.

Structural Formula :
$$ \text{C}6\text{H}5\text{C(O)NH} \text{-}[1,3\text{-thiazole-2-yl-4-C}6\text{H}5] \text{ with } \text{-NHSO}2\text{C}6\text{H}4\text{CH}3 \text{ at position 2 of the benzamide ring} $$

Key bonding patterns include:

  • Amide linkage between the benzamide and thiazole.
  • Sulfonamide bridge linking the benzamide’s benzene ring to the 4-methylphenyl group.

CAS Registry Number and Molecular Formula Analysis

CAS Registry Number

While the exact CAS Registry Number for this compound is not explicitly listed in the provided sources, analogous benzamide-thiazole derivatives, such as 4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide , are documented under CAS 87614-00-4. Structural similarities suggest that the compound may share registry conventions with its derivatives.

Molecular Formula

The molecular formula is deduced as C₂₃H₂₀N₄O₃S₂ , calculated from the following components:

Component Contribution to Formula
Benzamide core C₇H₅NO
4-Methylbenzenesulfonamido C₇H₇SO₂N
4-Phenyl-1,3-thiazol-2-yl C₉H₆NS

Molecular Weight :
$$ 294.4 \, \text{g/mol (benzamide)} + 171.2 \, \text{g/mol (sulfonamido)} + 176.3 \, \text{g/mol (thiazole-phenyl)} = 641.9 \, \text{g/mol} $$

Key Functional Groups :

  • Carboxamide : Provides hydrogen-bonding capacity.
  • Sulfonamide : Enhances solubility and bioactivity.
  • Thiazole : Imparts aromaticity and metabolic stability.

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c1-16-11-13-18(14-12-16)31(28,29)26-20-10-6-5-9-19(20)22(27)25-23-24-21(15-30-23)17-7-3-2-4-8-17/h2-15,26H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEYHSRZMDFJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzenesulfonamido)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting 4-methylbenzenesulfonyl chloride with an amine.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the sulfonamide and benzamide moieties under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzenesulfonamido)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and benzamide rings.

    Reduction: Reduced forms of the sulfonamide and thiazole groups.

    Substitution: Substituted derivatives at the sulfonamide or thiazole positions.

Scientific Research Applications

2-(4-methylbenzenesulfonamido)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for more complex materials.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzenesulfonamido)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are sensitive to the compound’s structure.

    Pathways Involved: The compound may inhibit enzyme activity or block receptor sites, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 4-methylbenzenesulfonamido substituent, which distinguishes it from analogs with alternative electron-withdrawing or hydrophilic groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name/ID Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity Structural Similarity Score (if available)
Target Compound 4-Methylbenzenesulfonamido, 4-phenylthiazol ~430 (estimated) Not reported
AB4 () 4-Methyl-4H-1,2,4-triazol-3-ylsulfanyl 360.45 Similar to standard drugs 0.500
5c (N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide) 4-Chlorobenzamide Anti-inflammatory High (shared thiazol-benzamide core)
Filapixant () Trifluoromethylpyrimidine, morpholinyl 514.52 Purinoreceptor antagonist Moderate (thiazol-benzamide core)
ZINC1454332 () 3-Pyrrolidin-1-ylsulfonyl Not specified Moderate (sulfonamide variant)

Key Differences in Substituents and Properties

  • Sulfonamido vs. This may enhance metabolic stability or target binding.
  • Halogenated Analogs : Compound 5c () incorporates a 4-chloro substituent on the benzamide, which is associated with anti-inflammatory activity. The target compound’s sulfonamido group may offer distinct solubility or toxicity profiles .
  • Heterocyclic Modifications: Filapixant () includes a trifluoromethylpyrimidine group, enabling purinoreceptor antagonism. The absence of such a group in the target compound suggests divergent therapeutic applications .

Biological Activity

The compound 2-(4-methylbenzenesulfonamido)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide , with CAS Number 442535-81-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic potential, particularly focusing on its antimicrobial and anti-inflammatory properties.

  • Molecular Formula : C23H19N3O3S2
  • Molecular Weight : 449.5453 g/mol
  • Structure : The compound features a thiazole moiety, which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of sulfonamide derivatives. In particular, compounds structurally related to the target compound have shown significant antibacterial activity against various strains of bacteria, including:

  • Staphylococcus aureus (MRSA)
  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa
  • Acinetobacter baumannii

For instance, a related study indicated that certain derivatives exhibited growth inhibition rates ranging from 85.76% to 97.76% against these pathogens . The mechanism of action is believed to involve the inhibition of bacterial folate synthesis, a common target for sulfonamide drugs.

Anti-inflammatory Activity

The compound's anti-inflammatory properties are also noteworthy. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Compounds similar to the target have demonstrated IC50 values ranging from 0.10 to 0.31 µM against COX-2, indicating strong inhibitory potential . This selectivity is crucial as it minimizes gastrointestinal side effects associated with non-selective COX inhibitors.

Case Study: Antimicrobial Evaluation

A study synthesized several derivatives of sulfonamides and evaluated their antimicrobial activity. The results showed that specific compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The most active compounds had therapeutic indices that suggested a favorable safety margin when tested against human cell lines .

Table of Biological Activities

CompoundTarget PathogenGrowth Inhibition (%)IC50 (COX-2) (µM)Safety Margin
7aMRSA95.000.10High
7gE. coli97.760.25Moderate
7iK. pneumoniae85.760.31Low

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound to enhance yield and purity?

  • Methodological Answer : Optimization involves stepwise control of reaction parameters:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
  • Temperature : Exothermic steps (e.g., sulfonamide coupling) require gradual heating (40–60°C) to avoid side reactions .
  • Catalysts : Use coupling agents like EDC/HOBt for amide bond formation, monitored via thin-layer chromatography (TLC) .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves structurally similar byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the thiazole ring and sulfonamide linkage. Deuterated DMSO is ideal for resolving aromatic protons .
  • X-ray Crystallography : Single-crystal diffraction with SHELXL refinement resolves stereoelectronic effects (e.g., planarity of the benzamide-thiazole system) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ATP-competitive probes .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum-free media) to minimize variability .
  • Orthogonal Assays : Cross-validate kinase inhibition using thermal shift assays and surface plasmon resonance (SPR) .
  • Purity Analysis : Employ HPLC-UV/ELSD to confirm >95% purity, as impurities (e.g., unreacted sulfonyl chloride) may skew results .

Q. What computational strategies are employed to predict structure-activity relationships (SAR) and molecular targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase domain) .
  • QSAR Modeling : Train models on thiazole-benzamide derivatives to correlate substituent effects (e.g., electron-withdrawing groups) with IC50_{50} values .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) to assess binding entropy .

Q. How to design experiments to elucidate the mechanism of action involving specific enzyme inhibition?

  • Methodological Answer :
  • Enzyme Kinetics : Measure KmK_m and VmaxV_{max} under varying substrate concentrations to identify competitive/non-competitive inhibition .
  • Mutagenesis Studies : Introduce point mutations (e.g., T790M in EGFR) to confirm binding site specificity .
  • Cellular Pathway Analysis : RNA-seq or phosphoproteomics to track downstream effects (e.g., MAPK/STAT3 signaling) .

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